molecular formula C20H20N2O3 B5592772 ethyl 4-[(2-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxylate

ethyl 4-[(2-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxylate

Cat. No. B5592772
M. Wt: 336.4 g/mol
InChI Key: LPVOFRWOKFQKMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 4-[(2-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxylate and its metabolites has been a subject of extensive research. A notable study includes the synthesis of metabolites of similar compounds, emphasizing the use of protective groups and cyclization reactions to achieve high yields (Mizuno et al., 2006).

Molecular Structure Analysis

The molecular structure of ethyl 4-[(2-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxylate and related compounds has been determined using X-ray crystallography and other techniques. Studies have revealed details about the ring conformation and bond lengths, providing insight into the compound's molecular geometry (Wangchun Xiang, 2004).

Chemical Reactions and Properties

Various chemical reactions involving ethyl 4-[(2-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxylate have been explored. These include reactions with other organic compounds, leading to the formation of novel derivatives with potential biological activity (Reisch et al., 1993).

Physical Properties Analysis

The physical properties of this compound, such as crystallinity, molecular weight, and solubility, have been studied to understand its behavior under different conditions. The analysis of thin films of related quinoline derivatives provides insights into their structural and optical properties, which are crucial for their potential applications (Zeyada et al., 2016).

Chemical Properties Analysis

The chemical properties of ethyl 4-[(2-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxylate, including its reactivity, stability, and interactions with other chemicals, are central to its utility in various fields. Research on similar compounds has provided valuable information on their chemical behavior and potential as intermediates in pharmaceutical synthesis (Baba et al., 1998).

Scientific Research Applications

Synthesis and Disease-Modifying Antirheumatic Effects

Ethyl 4-[(2-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxylate and its metabolites have been explored for their potential in disease-modifying antirheumatic drug (DMARD) applications. Studies have focused on the synthesis of these metabolites to understand their structure and investigate their pharmacological properties. For instance, a metabolite identified as 4-(4-hydroxy-3-methoxyphenyl) derivative has demonstrated an anti-inflammatory effect in an adjuvant arthritic rat model, though with slightly lower potency than its parent compound (Baba, Makino, Ohta, & Sohda, 1998).

Antimicrobial Activities

Research into quinoline derivatives, including ethyl 4-[(2-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxylate, has also extended into antimicrobial applications. Novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids synthesized from related compounds have been screened as antimicrobial agents, showing activity against gram-negative microorganisms and Staphylococcus aureus (Agui, Mitani, Izawa, Komatsu, & Nakagome, 1977).

Antituberculosis Activity

Another area of interest has been the evaluation of quinoxaline-2-carboxylate 1,4-dioxide derivatives, synthesized from quinoline derivatives, for their antituberculosis activity. These studies have found that the in vitro activity against Mycobacterium tuberculosis is significantly affected by the substituents on the quinoxaline nucleus, with certain derivatives demonstrating good antitubercular activity and low cytotoxicity, making them promising leads for new therapeutic compounds (Jaso, Zarranz, Aldana, & Monge, 2005).

Fluorescence Properties for Biochemical Applications

Quinoline derivatives have been recognized for their efficiency as fluorophores, widely utilized in biochemistry and medicine for studying various biological systems. Aminoquinolines, in particular, are under research for their potential as antioxidants and radioprotectors, contributing to the ongoing search for more sensitive and selective compounds for biochemical applications (Aleksanyan & Hambardzumyan, 2013).

properties

IUPAC Name

ethyl 4-(2-methoxyanilino)-8-methylquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-4-25-20(23)15-12-21-18-13(2)8-7-9-14(18)19(15)22-16-10-5-6-11-17(16)24-3/h5-12H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVOFRWOKFQKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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